An In-depth Technical Guide to the Structure Elucidation of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid
An In-depth Technical Guide to the Structure Elucidation of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a chiral amino acid derivative with significant potential in synthetic organic chemistry and drug development.[1][2] Its structural features, including a hydroxyl group at the α-position and a carbobenzyloxy-protected amine, make it a valuable building block for complex molecules, such as aminoglycoside antibiotics.[1] This technical guide provides a comprehensive overview of the key analytical techniques and methodologies required for the unambiguous structure elucidation of this compound. Detailed experimental protocols for spectroscopic analysis are presented, alongside a summary of its physicochemical properties and a discussion of its potential biological relevance based on related structures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is fundamental for its handling, analysis, and application. Key quantitative data are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₅ | [1][2][3] |
| Molecular Weight | 253.25 g/mol | [1][2][4] |
| CAS Number | 40371-50-4 | [1][3][5] |
| Melting Point | 75-78 °C | [1][3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Optical Rotation | [α] = +10° (c=1, chloroform) | [1] |
Synthesis
The synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid can be achieved through various synthetic routes, often starting from chiral precursors to ensure the desired stereochemistry. One reported method involves the N-benzyloxycarbonylation of 4-amino-2-hydroxybutyric acid. A general workflow for its synthesis is depicted in the following diagram.
Experimental Protocol: Synthesis
A plausible synthetic protocol, adapted from general procedures for N-protection of amino acids, is as follows:
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Dissolution: Dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, at 0-5 °C.
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Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the temperature and pH.
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Reaction: Allow the reaction to proceed for several hours at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.
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Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid.
Structure Elucidation
The definitive structure of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) and multiplicities for the key protons are summarized in Table 2.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzyl CH₂ | ~5.1 | Singlet |
| CH-OH (α-proton) | ~4.2 | Multiplet |
| NH | ~5.5 | Broad singlet |
| CH₂-NH | ~3.2 - 3.4 | Multiplet |
| CH₂ (β to COOH) | ~1.8 - 2.0 | Multiplet |
| COOH | >10 | Broad singlet |
Note: Expected values are based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Expected chemical shifts are presented in Table 3.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Carbamate (C=O) | ~157 |
| Aromatic (C₆H₅) | ~128-136 |
| Benzyl CH₂ | ~67 |
| CH-OH (α-carbon) | ~70 |
| CH₂-NH | ~40 |
| CH₂ (β to COOH) | ~30 |
Note: Expected values are based on typical chemical shifts for similar functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Under electrospray ionization (ESI), the molecule is expected to show a prominent pseudomolecular ion [M+H]⁺ or [M-H]⁻. Key fragmentation pathways would likely involve the loss of the benzyl group, the carbobenzyloxy group, and cleavage of the butyric acid backbone. A logical workflow for MS data acquisition and analysis is shown below.
Experimental Protocols for Structure Elucidation
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
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¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Parameters: Employ proton decoupling to obtain a spectrum with single lines for each carbon. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
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Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
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Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shifts, multiplicities, and coupling constants. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if necessary for unambiguous assignment.
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).
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Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
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Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.
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MS/MS Analysis: To aid in structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
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Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structural components of the molecule.
Biological Context
While specific biological activities for (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid are not extensively documented, the structurally related compound (S)-4-amino-3-hydroxybutyric acid (GABOB) is known to be an agonist at GABA receptors.[6] This suggests that derivatives like the title compound could be explored for their potential as modulators of GABAergic neurotransmission, a key signaling pathway in the central nervous system. Further research is warranted to investigate the biological profile of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid.
Conclusion
The structural elucidation of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a critical step in its application in research and development. This guide has provided a detailed overview of the necessary analytical techniques, including comprehensive experimental protocols for NMR and mass spectrometry. The presented data and workflows offer a robust framework for scientists to confirm the identity and purity of this valuable chiral building block, paving the way for its use in the synthesis of novel compounds with potential therapeutic applications.
References
- 1. (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid CAS#: 40371-50-4 [m.chemicalbook.com]
- 2. (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 40371-50-4|(S)-N-Cbz-4-Amino-2-hydroxybutyric acid|BLD Pharm [bldpharm.com]
- 6. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
